N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine
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Overview
Description
N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine: is a complex organic compound that features a furan ring substituted with a dimethylamino group and a nitrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the reaction of 2-aminothiophenol with nitrobenzaldehyde under acidic conditions to form 6-nitro-1,3-benzothiazole.
Vinylogous Addition: The benzothiazole derivative is then subjected to a vinylogous addition reaction with a suitable furan derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of benzothiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology:
Fluorescent Probes: Due to its unique structure, the compound can be used as a fluorescent probe in biological imaging.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, facilitating its intracellular activities.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
6-Nitrobenzothiazole: Lacks the furan and dimethylamino groups but shares the benzothiazole core.
Furan-2-amine: Contains the furan ring and amino group but lacks the benzothiazole moiety.
Uniqueness: N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activities not observed in simpler analogues. The presence of both the nitrobenzothiazole and dimethylamino groups allows for diverse chemical modifications and applications.
Properties
CAS No. |
688328-59-8 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N,N-dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine |
InChI |
InChI=1S/C15H13N3O3S/c1-17(2)15-8-5-11(21-15)4-7-14-16-12-6-3-10(18(19)20)9-13(12)22-14/h3-9H,1-2H3 |
InChI Key |
HXVWVKKHEKNGNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=CC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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